molecular formula C7H3ClFN3O4S B11793430 3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11793430
M. Wt: 279.63 g/mol
InChI Key: HTEUUORMBBCZND-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzothiadiazine ring system. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

    Halogenation: Chlorine and fluorine atoms are introduced into the ring system through halogenation reactions using reagents such as chlorine gas and fluorine-containing compounds.

    Cyclization: The formation of the benzothiadiazine ring system is accomplished through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Sulfoxides and Sulfones: Oxidation reactions produce sulfoxides and sulfones.

Scientific Research Applications

3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and diabetes.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: A closely related compound with similar functional groups.

    2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide Derivatives: Compounds with variations in the substituents on the benzothiadiazine ring.

Uniqueness

3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the specific combination of chlorine, fluorine, and nitro groups, which impart distinct chemical reactivity and biological activity compared to other benzothiadiazine derivatives .

Properties

Molecular Formula

C7H3ClFN3O4S

Molecular Weight

279.63 g/mol

IUPAC Name

3-chloro-7-fluoro-5-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C7H3ClFN3O4S/c8-7-10-6-4(12(13)14)1-3(9)2-5(6)17(15,16)11-7/h1-2H,(H,10,11)

InChI Key

HTEUUORMBBCZND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC(=NS2(=O)=O)Cl)F

Origin of Product

United States

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